4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid
Description
4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a disulfide (-S-S-) bridge connecting two aromatic rings. Each ring contains nitro (-NO₂) and carboxylic acid (-COOH) groups at distinct positions, contributing to its acidic and redox-active properties.
Properties
IUPAC Name |
4-[(4-carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVMFHXFQAGELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The thiol group (-SH) of 3-nitro-4-mercaptobenzoic acid undergoes oxidation to form a disulfide bond. Common oxidizing agents include:
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Iodine (I₂) in ethanol : Provides mild oxidation with minimal over-oxidation to sulfonic acids.
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Hydrogen peroxide (H₂O₂) in acidic media : Requires precise pH control to avoid decarboxylation of the benzoic acid group.
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Potassium ferricyanide (K₃[Fe(CN)₆]) : Offers high yields but necessitates post-reduction filtration.
A representative procedure involves dissolving 3-nitro-4-mercaptobenzoic acid (10 mmol) in 50 mL of ethanol, adding iodine (5.5 mmol) dropwise at 0–5°C, and stirring for 6 hours. The precipitated product is filtered and recrystallized from hot water, yielding 85–92% pure disulfide.
Challenges and Optimizations
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Regiochemical Purity : Competing dimerization at alternative positions is mitigated by steric hindrance from the nitro and carboxyl groups.
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Acid Stability : The use of aprotic solvents (e.g., dimethylformamide) reduces carboxylic acid degradation during prolonged reactions.
Stepwise Assembly via Sulfenyl Chloride Intermediates
For enhanced regiocontrol, a stepwise approach leveraging sulfenyl chloride chemistry is employed. This method is detailed in patent CN116768855A for structurally analogous disulfides.
Synthesis of 4-Chlorosulfonyl-3-Nitrobenzoic Acid
The precursor 4-chlorosulfonyl-3-nitrobenzoic acid is prepared by chlorosulfonation of 3-nitrobenzoic acid using chlorosulfonic acid at 120°C for 4 hours. The intermediate is isolated via vacuum distillation (yield: 78%).
Disulfide Bond Formation
The sulfenyl chloride reacts with a second equivalent of 3-nitro-4-mercaptobenzoic acid in the presence of triethylamine (TEA) as a base:
Key advantages include:
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Controlled Stoichiometry : Minimizes oligomerization.
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Ambient Temperature Reactivity : Reduces thermal degradation risks.
Solid-Phase Synthesis for High-Purity Applications
Recent advancements in patent EP2763958B1 describe solid-phase methodologies for disulfide-containing aromatics, adaptable to this compound.
Immobilization on Silica Support
A nitrobenzoic acid derivative is anchored to aminopropyl silica via carbodiimide coupling. Subsequent on-resin thiolation using thiourea (NH₂CSNH₂) introduces the -SH group, followed by oxidative dimerization with H₂O₂.
Elution and Characterization
The product is cleaved from the resin using trifluoroacetic acid (TFA) and characterized via:
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HPLC : Purity >98% (C18 column, 0.1% TFA/acetonitrile gradient).
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Mass Spectrometry : [M-H]⁻ peak at m/z 427.98 (calculated: 427.96).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Oxidative Dimerization | 85–92% | 95% | Simplicity, scalability | Risk of over-oxidation |
| Sulfenyl Chloride Coupling | 75–80% | 98% | Regiochemical precision | Multi-step, costly reagents |
| Solid-Phase Synthesis | 70–75% | 98% | High purity, automation-compatible | Low scalability, resin costs |
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
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Iodine Oxidation : Lowest cost ($0.32/g product) but requires iodine recovery systems.
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Solid-Phase Methods : Highest operational cost ($4.50/g) due to resin consumption.
Environmental Impact
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Waste Streams : Sulfenyl chloride routes generate HCl and sulfonic acid byproducts, necessitating neutralization.
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Green Chemistry Alternatives : Patent CN116768855A proposes enzymatic oxidation using laccases (pH 5.0, 30°C), reducing solvent waste.
Analytical Validation and Quality Control
Spectroscopic Confirmation
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¹H NMR (D₂O, 400 MHz) : δ 8.52 (d, J=2.4 Hz, 1H, Ar-H), 8.34 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 8.09 (d, J=8.8 Hz, 1H, Ar-H).
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IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1530 cm⁻¹ (NO₂ asymmetric stretch).
Chemical Reactions Analysis
Types of Reactions
4,4’-disulfanediylbis(3-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Aminobenzoic acids.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-disulfanediylbis(3-nitrobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-disulfanediylbis(3-nitrobenzoic acid) involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can then participate in various biochemical processes. The nitro groups can also be reduced to amines, which can interact with biological targets. These properties make it a valuable tool in studying redox biology and related fields .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic Acid (CAS 22437-96-3)
- Structure : Contains a sulfonyl (-SO₂-) bridge instead of disulfide.
- Functional Groups : Two nitro groups (positions 2 and 3) and two carboxylic acids.
- Impact : The sulfonyl group enhances oxidative stability but eliminates redox responsiveness compared to disulfides. Molecular formula: C₁₄H₈N₂O₁₀S .
5,5′-Dithiobis(2-nitrobenzoic Acid)
- Structure : Symmetrical disulfide with nitro groups at position 2 on both benzoic acid rings.
- Key Difference : Uniform substitution (nitro at 2, carboxy at 5) vs. the target compound’s asymmetric substitution (nitro at 2 and 3, carboxy at 4). This asymmetry may alter solubility and reactivity .
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic Acid
- Structure : Features a sulfanyl (-S-) linkage with a chloro-substituted aromatic ring.
- Properties : The electron-withdrawing chlorine increases acidity (pKa ~2.77 predicted) but reduces redox activity compared to disulfides. Molecular formula: C₁₃H₉ClN₂O₇S .
4-(4-Carboxy-2-nitrophenyl)-3-nitrobenzoic Acid
- Structure : Lacks the disulfide bridge; nitro and carboxy groups are directly bonded to adjacent positions.
- Implication : The absence of sulfur reduces molecular weight (C₁₄H₈N₂O₈ vs. C₁₄H₈N₂O₈S₂) and eliminates disulfide-mediated reactivity .
Physical and Chemical Properties
| Property | Target Compound | 5,5′-Dithiobis(2-nitrobenzoic acid) | CAS 22437-96-3 (Sulfonyl Derivative) |
|---|---|---|---|
| Molecular Weight | ~395.99 g/mol (estimated) | 396.28 g/mol | 396.28 g/mol |
| Sulfur Bridge | Disulfide (-S-S-) | Disulfide (-S-S-) | Sulfonyl (-SO₂-) |
| Key Functional Groups | -NO₂, -COOH | -NO₂, -COOH | -NO₂, -COOH |
| Redox Activity | High (disulfide cleavage) | High | Low |
| Acidity (pKa) | ~1.5–2.5 (predicted) | ~1.7 (measured in analogs) | ~2.0–2.5 (predicted) |
Reactivity and Stability
- Disulfide Sensitivity : The target compound is prone to reduction (e.g., by thiols) to form thiol intermediates, unlike sulfonyl or sulfanyl analogs .
- Nitro Group Reactivity : The electron-withdrawing nitro groups enhance acidity and may participate in nucleophilic aromatic substitution, though steric hindrance from the disulfide could slow reactions compared to simpler nitrobenzoic acids .
Biological Activity
4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H8N2O8S2
- CAS Number : 2753360
- Molecular Weight : 396.34 g/mol
Synthesis
The compound can be synthesized through various methods involving the reaction of nitrobenzoic acids with disulfides. The typical procedure includes:
- Preparation of the Disulfide : Using thiol compounds under acidic conditions.
- Coupling Reaction : The disulfide is coupled with a nitrobenzoic acid derivative to form the target compound.
Antioxidant Activity
Research indicates that compounds with disulfide bonds often exhibit antioxidant properties. The presence of nitro groups can enhance this activity by participating in redox reactions. Studies have shown that derivatives of nitrobenzoic acids can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential to inhibit key enzymes:
- Tyrosinase Inhibition : Tyrosinase is a copper-containing enzyme critical for melanin biosynthesis. Inhibition studies have demonstrated that similar compounds can significantly reduce tyrosinase activity, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders .
Cytotoxicity and Antimicrobial Activity
Several studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds structurally similar to this compound have shown promising results against human cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus, suggesting their use in developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Disulfide Bond Cleavage : Under reducing conditions, disulfide bonds can be cleaved, leading to the release of active thiol groups that may interact with biological targets.
- Redox Cycling : The nitro groups can undergo reduction to form reactive intermediates that participate in redox cycling, enhancing antioxidant activity.
- Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, leading to inhibition.
Case Studies
| Study | Findings | |
|---|---|---|
| Tyrosinase Inhibition Study | The compound showed significant inhibition with an IC50 value comparable to standard inhibitors like kojic acid. | Suggests potential for cosmetic applications in skin lightening. |
| Cytotoxicity Assay | Evaluated against various cancer cell lines; exhibited over 70% inhibition at concentrations below 50 µM. | Indicates potential as an anticancer agent. |
| Antimicrobial Activity | Demonstrated effectiveness against MRSA strains in vitro. | Supports development as a novel antimicrobial agent. |
Q & A
Basic: What are the primary synthetic routes for 4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves disulfide bond formation between nitro-substituted benzoic acid derivatives. Key methods include:
- Thiol-disulfide exchange reactions : Using precursors like 4-carboxy-2-nitrobenzenethiol under oxidative conditions (e.g., air or mild oxidizing agents). Reaction pH and solvent polarity critically affect disulfide stability, with polar aprotic solvents (e.g., DMF) favoring higher yields .
- Friedel-Crafts acylation : Employing Lewis acid catalysts (e.g., AlCl₃) to introduce nitro and carboxy groups. Low temperatures (0–5°C) minimize side reactions, improving purity to >90% in dichloromethane .
- Solid-phase synthesis : Immobilized thiol precursors reduce purification steps, achieving ~85% purity but requiring iterative optimization of resin-linker systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
